molecular formula C13H16BrNO2 B3434378 1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid CAS No. 901920-73-8

1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid

Cat. No. B3434378
CAS RN: 901920-73-8
M. Wt: 298.18 g/mol
InChI Key: WKRVZVBSIUKSES-UHFFFAOYSA-N
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Description

The compound “1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid” is a derivative of isonipecotic acid . Isonipecotic acid is a heterocyclic compound which acts as a GABA A receptor partial agonist . It consists of a piperidine ring with a carboxylic acid moiety in the iso position .

Scientific Research Applications

BPCA is widely used in scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, polymers, catalysts, and dyes. It is also used in the synthesis of a variety of organic compounds, including peptides, peptidomimetics, and polymers. In addition, BPCA is used in the synthesis of chiral compounds and in the synthesis of aziridines.

Advantages and Limitations for Lab Experiments

BPCA is a useful compound for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable in solution. In addition, it is soluble in organic solvents, making it easy to work with. However, BPCA is not soluble in water, making it difficult to use in aqueous media.

Future Directions

There are a variety of potential future directions for BPCA research. For example, it could be used in the synthesis of more complex organic compounds, such as peptides and peptidomimetics. In addition, it could be used in the development of new catalysts and polymers. BPCA could also be used in the synthesis of chiral compounds, and in the development of new drugs and agrochemicals. Finally, BPCA could be used to develop new methods for the synthesis of organic compounds.

Synthesis Methods

BPCA can be synthesized in a variety of ways. One method involves the reaction of 2-bromobenzaldehyde and piperidine hydrochloride in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is carried out at room temperature and yields BPCA in a yield of approximately 90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid involves the reaction of 2-bromobenzyl chloride with piperidine-4-carboxylic acid in the presence of a base to form the desired product.", "Starting Materials": [ "2-bromobenzyl chloride", "piperidine-4-carboxylic acid", "base (e.g. triethylamine)" ], "Reaction": [ "Add 2-bromobenzyl chloride to a solution of piperidine-4-carboxylic acid in a suitable solvent (e.g. dichloromethane).", "Add a base (e.g. triethylamine) to the reaction mixture to facilitate the reaction.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool and then extract the product with a suitable solvent (e.g. ethyl acetate).", "Purify the product by recrystallization or column chromatography." ] }

CAS RN

901920-73-8

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

IUPAC Name

1-[(2-bromophenyl)methyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C13H16BrNO2/c14-12-4-2-1-3-11(12)9-15-7-5-10(6-8-15)13(16)17/h1-4,10H,5-9H2,(H,16,17)

InChI Key

WKRVZVBSIUKSES-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)O)CC2=CC=CC=C2Br

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC=CC=C2Br

Origin of Product

United States

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